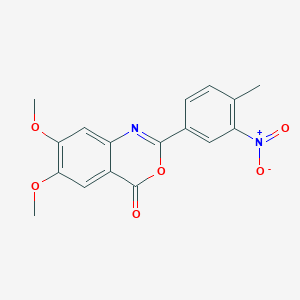

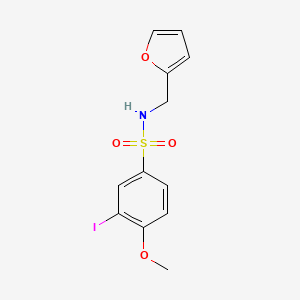

![molecular formula C22H16N4O5 B4196312 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196312.png)

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

説明

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Synthesis Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4- (chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .科学的研究の応用

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities . Specifically, certain indole derivatives have shown inhibitory activity against influenza A and other viruses. By extension, our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound could be investigated for its potential to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Anticancer Potential

Many indole derivatives have been explored for their anticancer activities. The compound could be part of studies to evaluate its cytotoxic effects on various cancer cell lines, aiming to discover novel chemotherapeutic agents .

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial properties . This compound could be synthesized and assessed for its ability to inhibit the growth of bacteria and fungi, which might lead to the development of new antibiotics or antifungal agents.

Antidiabetic Research

Research has shown that certain oxadiazole derivatives have antiglycation activities, which are relevant in the development of antidiabetic drugs . The compound could be evaluated for its potential to inhibit the formation of advanced glycation end-products, which are implicated in diabetic complications.

Antimalarial Applications

Indole derivatives have been studied for their antimalarial effects. The compound could be tested against various strains of Plasmodium, the parasite responsible for malaria, to explore its use in antimalarial therapy .

Anticholinesterase Activity

Compounds with an indole base structure have been found to have anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s . The compound could be researched for its potential to inhibit cholinesterase enzymes, thereby slowing the progression of such diseases.

Antioxidant Properties

Oxadiazole derivatives have been associated with antioxidant properties, which play a role in preventing oxidative stress-related diseases . The compound could be studied for its ability to scavenge free radicals, contributing to the prevention of diseases caused by oxidative damage.

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O5/c1-30-19-13-7-4-10-16(19)20-24-22(31-25-20)15-9-3-2-8-14(15)21(27)23-17-11-5-6-12-18(17)26(28)29/h2-13H,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPXJAOEJSCGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

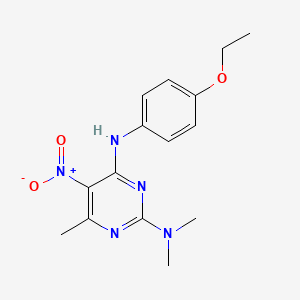

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)

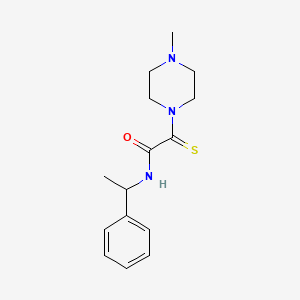

![2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4196261.png)

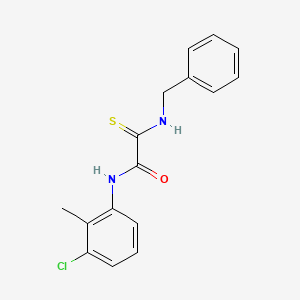

![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)

![N-(2,4-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4196274.png)

![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)

![4-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4196299.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4196304.png)